molecular formula C15H19N3O2 B2543907 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574545-84-8

5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2543907
CAS RN: 1574545-84-8
M. Wt: 273.336
InChI Key: KEVYXOGONRBQBE-UHFFFAOYSA-N
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Description

The compound 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a derivative of the pyrido[2,1-b]quinazoline class, which has been extensively studied for its antiallergy properties. This class of compounds has shown promise in the treatment of allergic reactions by inhibiting the release of mediators responsible for allergy symptoms.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with a similar core structure, was synthesized through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, resulting in a prototype with significant oral antiallergy activity . Another related compound, 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, was prepared and evaluated for its antiallergy properties, showing superior activity compared to known antiallergy agents . These studies suggest that the synthesis of 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide would likely involve similar strategies, focusing on the modification of the pyrido[2,1-b]quinazoline core to enhance antiallergy activity.

Molecular Structure Analysis

The molecular structure of pyrido[2,1-b]quinazoline derivatives has been analyzed using X-ray diffraction techniques. For example, the crystal structure of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline revealed that the compound crystallizes in the monoclinic system, with specific unit cell parameters and exhibits intra- and intermolecular interactions . This information is crucial for understanding the molecular conformation and potential interaction sites of the compound, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrido[2,1-b]quinazoline derivatives can be complex. For instance, bromination of a related compound, ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, resulted in the formation of both expected and unexpected brominated products . This suggests that the chemical reactions involving the pyrido[2,1-b]quinazoline core can lead to a variety of products, which may have implications for the synthesis and optimization of compounds like 5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,1-b]quinazoline derivatives are closely related to their antiallergy activity. For example, the oral activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was attributed to its ester moiety, which is preferred for oral activity . Additionally, the development of a radioimmunoassay for 2-methoxy-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid allowed for the determination of plasma concentrations in humans, which is essential for understanding the pharmacokinetics of these compounds . These studies highlight the importance of physical and chemical properties in the development and clinical use of antiallergy agents.

Mechanism of Action

If this compound has biological activity, its mechanism of action would be determined through a combination of biochemical assays, cellular studies, and potentially animal models .

Safety and Hazards

The safety and potential hazards associated with this compound would be determined through toxicity studies. Standard safety precautions should be taken when handling it until more information is known .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. If it shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-17-12-9-10(14(16)19)6-7-11(12)15(20)18-8-4-3-5-13(17)18/h6-7,9,13H,2-5,8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVYXOGONRBQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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